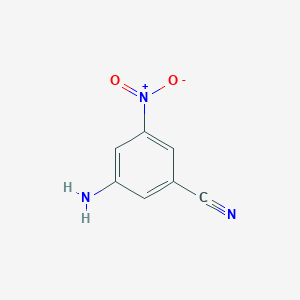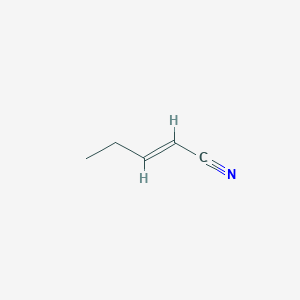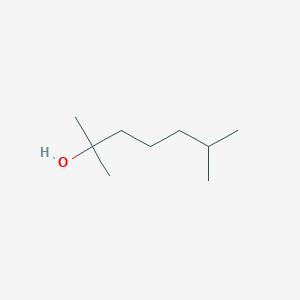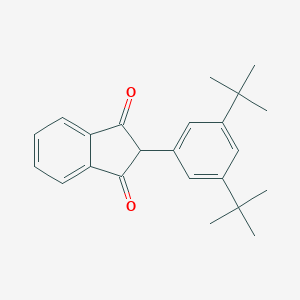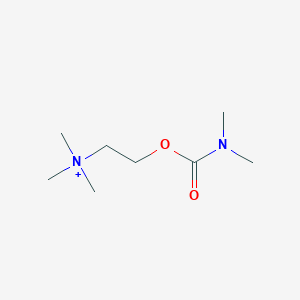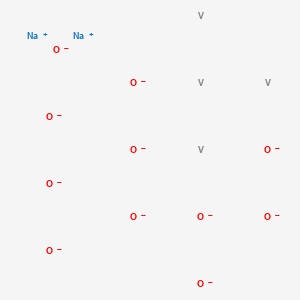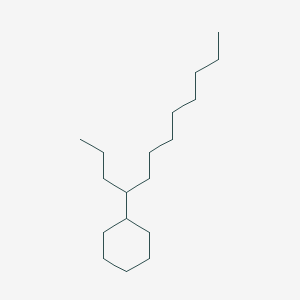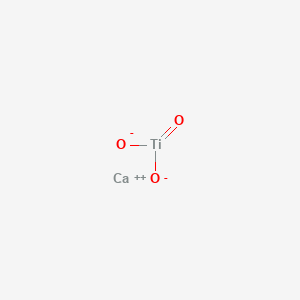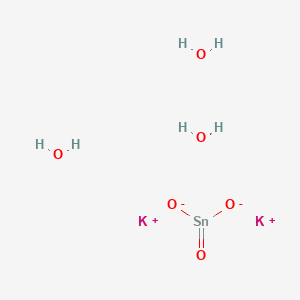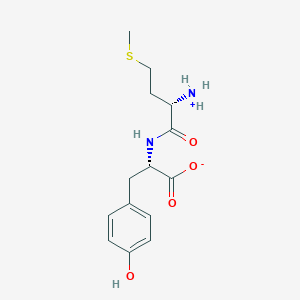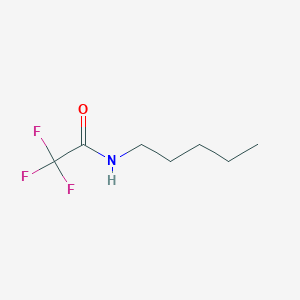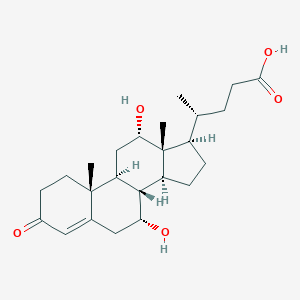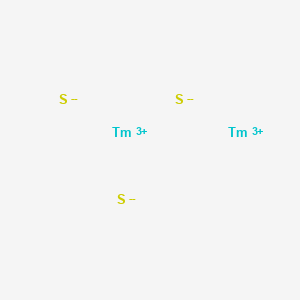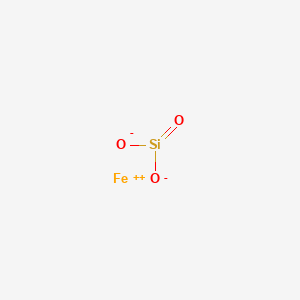
Silicic acid (H4SiO4), iron(2++) salt (1:2)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silicic acid (H4SiO4), iron(2++) salt (1:2) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly used as a catalyst in various chemical reactions and has been studied extensively for its potential use in biomedical research.
Mecanismo De Acción
The mechanism of action of silicic acid (Silicic acid (H4SiO4), iron(2++) salt (1:2)), iron(2++) salt (1:2) is not fully understood, but it is believed to work by facilitating the transfer of electrons in chemical reactions. This compound has been shown to be an effective catalyst for various oxidation and reduction reactions, indicating that it may play a role in electron transfer processes.
Efectos Bioquímicos Y Fisiológicos
Silicic acid (Silicic acid (H4SiO4), iron(2++) salt (1:2)), iron(2++) salt (1:2) has been shown to have minimal biochemical and physiological effects in laboratory experiments. This compound has been studied extensively for its potential use in biomedical research and has been shown to be biocompatible and non-toxic.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using silicic acid (Silicic acid (H4SiO4), iron(2++) salt (1:2)), iron(2++) salt (1:2) in laboratory experiments include its effectiveness as a catalyst, its biocompatibility, and its non-toxicity. However, the limitations of using this compound in laboratory experiments include its cost, its limited availability, and the need for specialized equipment to synthesize and purify the compound.
Direcciones Futuras
There are several future directions for research involving silicic acid (Silicic acid (H4SiO4), iron(2++) salt (1:2)), iron(2++) salt (1:2). One potential area of research is the development of new catalysts based on the properties of this compound. Another potential area of research is the use of this compound in drug delivery systems, particularly for the treatment of cancer and other diseases. Additionally, further studies may be needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.
Métodos De Síntesis
The synthesis of silicic acid (Silicic acid (H4SiO4), iron(2++) salt (1:2)), iron(2++) salt (1:2) can be achieved through the reaction of iron(II) sulfate and sodium silicate in an aqueous solution. The resulting product is a white precipitate that can be collected and purified through various methods.
Aplicaciones Científicas De Investigación
Silicic acid (Silicic acid (H4SiO4), iron(2++) salt (1:2)), iron(2++) salt (1:2) has been used in various scientific research applications, including catalysis, biotechnology, and biomedical research. In catalysis, this compound has been shown to be an effective catalyst for various chemical reactions, including oxidation and reduction reactions. In biotechnology, silicic acid (Silicic acid (H4SiO4), iron(2++) salt (1:2)), iron(2++) salt (1:2) has been studied for its potential use in the production of biofuels and other bioproducts. In biomedical research, this compound has been investigated for its potential use in drug delivery systems and as a diagnostic tool for various diseases.
Propiedades
Número CAS |
13478-48-3 |
|---|---|
Nombre del producto |
Silicic acid (H4SiO4), iron(2++) salt (1:2) |
Fórmula molecular |
FeO3Si |
Peso molecular |
131.93 g/mol |
Nombre IUPAC |
dioxido(oxo)silane;iron(2+) |
InChI |
InChI=1S/Fe.O3Si/c;1-4(2)3/q+2;-2 |
Clave InChI |
FODLPBMIZWWYLG-UHFFFAOYSA-N |
SMILES |
[O-][Si](=O)[O-].[Fe+2] |
SMILES canónico |
[O-][Si](=O)[O-].[Fe+2] |
Otros números CAS |
13478-48-3 10179-73-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



